3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, commonly known as EFAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFAP is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that are commonly used for their analgesic, antipyretic, and anti-inflammatory properties. In
Wirkmechanismus
EFAP exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. EFAP selectively inhibits the activity of COX-2, which is the isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
EFAP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-cancer effects. EFAP has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. EFAP has also been shown to reduce pain and fever by inhibiting the production of prostaglandins. In addition, EFAP has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EFAP is its selective inhibition of COX-2, which makes it a promising candidate for the treatment of various inflammatory diseases. EFAP has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, EFAP has some limitations for lab experiments, including its poor solubility in water and its instability in acidic and basic conditions.
Zukünftige Richtungen
There are several future directions for the research on EFAP. One of the main directions is the development of EFAP-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the neuroprotective effects of EFAP in various neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to investigate the potential anti-cancer effects of EFAP and its mechanism of action in cancer cells.
Synthesemethoden
The synthesis of EFAP involves a series of chemical reactions that start with the condensation of 4-ethoxy-3-methoxyaniline with 4-fluorobenzoyl chloride to form 3-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorobenzoyl)aminopropionic acid. This intermediate is then converted to EFAP through a series of chemical reactions that involve the use of strong acids and bases.
Wissenschaftliche Forschungsanwendungen
EFAP has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. EFAP has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. EFAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, EFAP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-3-26-16-9-6-13(10-17(16)25-2)15(11-18(22)23)21-19(24)12-4-7-14(20)8-5-12/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSWNCCQCVBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.